molecular formula C10H11BrF2OSi B1341865 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde CAS No. 651326-71-5

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde

Cat. No.: B1341865
CAS No.: 651326-71-5
M. Wt: 293.18 g/mol
InChI Key: UPLRYNSZBTZXGM-UHFFFAOYSA-N
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Description

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrF2OSi and a molecular weight of 293.18 g/mol . It is characterized by the presence of bromine, fluorine, and trimethylsilyl groups attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromodifluoromethyltrimethylsilane as a reagent . The reaction conditions often include the use of alkaline bases such as potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions result in the formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In coupling reactions, it acts as a substrate that forms carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms along with a trimethylsilyl group on a benzaldehyde core. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

6-bromo-2,4-difluoro-3-trimethylsilylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLRYNSZBTZXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1F)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591975
Record name 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-71-5
Record name 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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